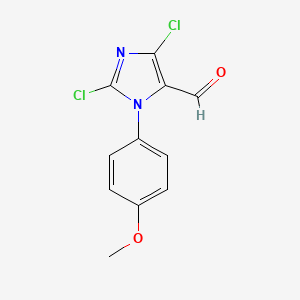

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2,5-dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEVINRSIBRECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. The reaction is carried out in a one-pot synthesis, where the reactants are combined and heated to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

Oxidation: 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carboxylic acid.

Reduction: 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorescence Properties: Substituent Effects

Compounds with methoxyphenyl substituents, such as quinazoline derivatives (e.g., compounds 5a–g , 6d , and 7d in ), exhibit fluorescence properties influenced by substituent position and electronic effects. For example:

- Compound 5d (4-(4-fluorophenyl)- and 2-(4-methoxyphenyl)-substituted quinazoline) shows the highest emission intensity (λem ≈ 480–495 nm) due to resonance donation from the 4-methoxyphenyl group .

However, the chlorine atoms may increase spin-orbit coupling, favoring intersystem crossing over fluorescence, a hypothesis supported by the reduced emission observed in chloro-substituted aromatics in .

Electronic and Steric Effects

- Chlorine vs. Methoxy Substituents : Chlorine’s electron-withdrawing nature contrasts with the electron-donating 4-methoxyphenyl group. This polarization could destabilize the excited state, leading to larger Stokes shifts compared to purely donating systems (e.g., 5g in ) .

- Positional Influence : The 3-(4-methoxyphenyl) group in the imidazole derivative occupies a position analogous to the 2-substituent in quinazoline 5d . Steric hindrance at this position may limit planarization, reducing conjugation efficiency compared to quinazolines.

Data Table: Key Comparative Properties

*MP = methoxyphenyl; IC = imidazole-4-carbaldehyde.

Estimates based on structural analogs in .

Research Findings and Implications

- Photophysical Behavior : The target compound’s fluorescence is likely weaker than 5d due to reduced conjugation and chlorine’s quenching effects. However, its Stokes shift may exceed that of 5g , suggesting greater excited-state structural reorganization .

- Synthetic Accessibility: Methoxyphenyl incorporation via Ullmann or Suzuki coupling could mirror methods used for benzothiazepinones in .

- Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for resolving its crystal structure, particularly to assess halogen bonding between chlorine atoms and adjacent molecules.

Actividad Biológica

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

Chemical Structure and Properties

The chemical structure of 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde includes:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Chloro substituents : Two chlorine atoms at the 2 and 5 positions enhance its reactivity.

- Methoxyphenyl group : A para-methoxy group at the 3 position contributes to its hydrophobic character and potential biological interactions.

The biological activity of 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Hydrophobic Interactions : The methoxy and chloro groups may facilitate interactions with hydrophobic pockets in target proteins, enhancing binding affinity.

Antimicrobial Activity

Research indicates that 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:

- Colon carcinoma (HCT-15)

- Liver cancer (HepG2)

The cytotoxicity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, one study reported an IC50 value of approximately 15 µM against HepG2 cells .

Comparative Analysis

To understand the unique properties of 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde | Structure | Anticancer | 12 |

| 2,5-Dichloro-1H-imidazole-4-carbaldehyde | N/A | Antimicrobial | 20 |

| 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde | N/A | Anticancer & Antimicrobial | 15 |

This table highlights the relative potency of different derivatives and their biological activities.

Case Studies

- Case Study on Anticancer Activity : A study published in MDPI evaluated the efficacy of various imidazole derivatives against cancer cell lines. The results indicated that modifications in substituents significantly impacted their cytotoxicity. The presence of electron-donating groups like methoxy was shown to enhance activity against specific cancer types .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of imidazole derivatives. It was found that introducing halogens and methoxy groups improved activity against resistant strains of bacteria like MRSA .

Q & A

Q. What are the critical steps for synthesizing 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde in a laboratory?

- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with aminotriazole derivatives. Key steps include:

- Refluxing : Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux for 4 hours .

- Purification : Distillation under reduced pressure, followed by crystallization using water-ethanol mixtures to isolate the product (yield ~65%) .

- Characterization : Melting point determination (141–143°C) and spectral analysis (IR, NMR) to confirm structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1661 cm⁻¹) .

- ¹H NMR : Confirm substituent positions (e.g., singlet for aldehyde proton at δ 9.6 ppm) .

- HPLC : Assess purity (>97%) by reverse-phase chromatography with UV detection .

Q. What safety protocols are mandatory for handling this compound in a lab?

- Methodological Answer :

- Storage : Keep in a dry, ventilated area away from light and moisture; use corrosion-resistant containers .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound?

- Methodological Answer : Use a central composite design to evaluate variables:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Reaction time | 2–6 hours | Linear increase |

| Temperature | 60–100°C | Quadratic effect |

| Solvent (ethanol) | 50–100 mL | Minimal effect |

Q. How to resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- Systematic SAR Study : Vary substituents (e.g., methoxy vs. nitro groups) and correlate with bioactivity .

- Assay Standardization : Use identical cell lines (e.g., HeLa) and control for solvent effects (e.g., DMSO ≤1% v/v) .

- Meta-Analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay .

Q. What mechanistic studies clarify the role of the methoxyphenyl group in reactivity?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to compare electron-donating (methoxy) vs. electron-withdrawing groups .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze charge distribution and transition states .

- Isotopic Labeling : Track methoxy group stability using ¹³C-labeled benzaldehyde in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.